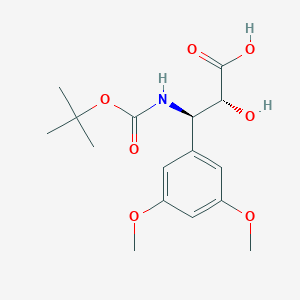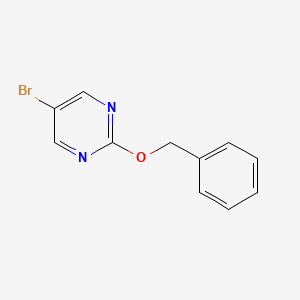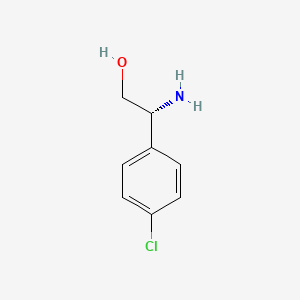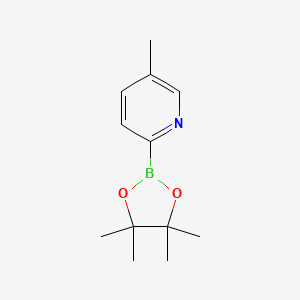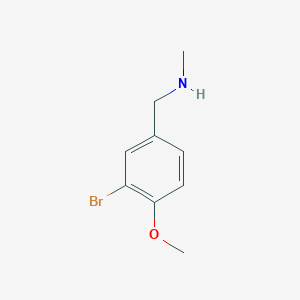
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine
Descripción general
Descripción
“2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is also known as "[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride" .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are diverse. For instance, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties A comprehensive range of studies have explored the synthesis and unique chemical properties of compounds containing the 1,3,4-thiadiazole structure, like 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine. For instance, Rashdan et al. (2021) synthesized novel thiadiazole-based molecules aiming to evaluate their antiviral activities against the COVID-19 virus, demonstrating the structure's potential in drug development. Additionally, Hotsulia and Fedotov (2020) focused on the synthesis and study of physical-chemical properties of certain thiadiazole compounds, revealing their significant relevance from both theoretical and practical standpoints (Rashdan et al., 2021), (Hotsulia & Fedotov, 2020).
Molecular Aggregation and Interaction Studies Matwijczuk et al. (2016) conducted spectroscopic studies on 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, highlighting how molecular aggregation is influenced by different solvent effects. Their findings suggest that molecular interactions and aggregation properties can be significantly impacted by the structure of substituent groups, showcasing the potential for these compounds in complex chemical systems (Matwijczuk et al., 2016).
Direcciones Futuras
Future research could focus on the potential applications of “2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine” and its derivatives in various fields, such as medicine and industry . Further studies could also explore the potential of this compound as a building block for the synthesis of more complex molecules .
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole unit have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It is known that the 1,3,4-thiadiazole unit can interact with biological targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Compounds containing a 1,3,4-thiadiazole unit have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Result of Action
Based on the known activities of compounds containing a 1,3,4-thiadiazol unit, it can be inferred that the compound may have a variety of potential effects .
Análisis Bioquímico
Biochemical Properties
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes such as urease . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation and the induction of cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as urease, and inhibits their activity . Additionally, it can interact with DNA and proteins, altering their structure and function, which in turn affects gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including this compound, exhibit stable biochemical activity over extended periods . The compound may undergo degradation under certain conditions, which can affect its efficacy and potency. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxicity increases significantly, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic effects.
Propiedades
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSMMEJJXLUOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




